molecular formula C19H18O2 B14733466 Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate CAS No. 5717-43-1

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate

Katalognummer: B14733466
CAS-Nummer: 5717-43-1
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: UPIFKAFMJSKJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is an organic compound with the molecular formula C19H18O2 It is characterized by its unique structure, which includes a buta-2,3-dienoate backbone substituted with methyl and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate typically involves the reaction of ethyl acetoacetate with benzophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-methyl-3,4-pentadienoate: Similar in structure but lacks the diphenyl groups.

    4,4-Diphenyl-3-buten-2-one: Shares the diphenyl groups but differs in the backbone structure.

Uniqueness

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is unique due to its combination of a buta-2,3-dienoate backbone with methyl and diphenyl substitutions. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

5717-43-1

Molekularformel

C19H18O2

Molekulargewicht

278.3 g/mol

InChI

InChI=1S/C19H18O2/c1-3-21-19(20)15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3H2,1-2H3

InChI-Schlüssel

UPIFKAFMJSKJSC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.